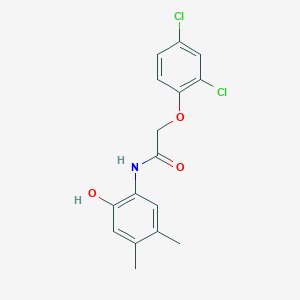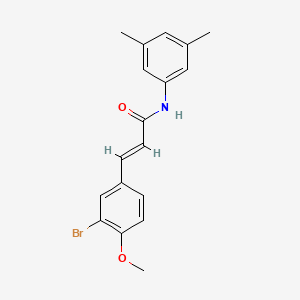![molecular formula C17H8N2O4 B4955072 2-Amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carbonitrile](/img/structure/B4955072.png)
2-Amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carbonitrile is a complex organic compound belonging to the class of anthraquinone derivatives This compound is characterized by its unique structure, which includes an anthraquinone core fused with a furan ring, and functional groups such as amino, hydroxy, and nitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the condensation of 2,3-dichloroquinizarin with β-dicarbonyl compounds, followed by cyclization to form the anthraquinone-furan core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity starting materials, precise control of reaction conditions such as temperature and pH, and purification techniques like recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to hydroxyl groups under suitable conditions.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinone derivatives, while reduction of the carbonyl groups can produce dihydroxy compounds .
Scientific Research Applications
2-Amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of enzymes and proteins involved in various biological processes.
Medicine: Explored for its anticancer properties due to its ability to interfere with cellular pathways.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-Amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting cellular pathways. Its ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its efficacy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other anthraquinone derivatives such as:
- 4,11-Dimethoxy-5,10-dioxoanthra[2,3-b]furan-3-carboxylic acid
- 2-Substituted benzofuran-3-carboxylates
Uniqueness
What sets 2-Amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carbonitrile apart is its unique combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-amino-5-hydroxy-6,11-dioxonaphtho[2,3-g][1]benzofuran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8N2O4/c18-6-10-9-5-11(20)12-13(16(9)23-17(10)19)15(22)8-4-2-1-3-7(8)14(12)21/h1-5,20H,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATVFWSHQUYEAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C4C(=C(OC4=C3C2=O)N)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]prop-2-enylamine](/img/structure/B4954989.png)
![(2E)-7-Methoxy-2-[(3-nitrophenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B4955006.png)
![3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,5-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE](/img/structure/B4955010.png)

![(2E)-3-[(3-hydroxyphenyl)amino]-1-phenylprop-2-en-1-one](/img/structure/B4955017.png)
![N-(dicyclopropylmethyl)-3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B4955019.png)

![4-(3-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)furo[3,2-c]pyridine](/img/structure/B4955032.png)
![N'-{[1-(4-biphenylylmethyl)-3-piperidinyl]methyl}-N,N-dimethylsulfamide](/img/structure/B4955038.png)
![N,N-dimethyl-4-oxo-4-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)butanamide](/img/structure/B4955053.png)

![N-[(3-bromo-4-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B4955063.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzamide](/img/structure/B4955075.png)

